

An In-depth Technical Guide to 1,1-Dibromocyclohexane: Structure and Bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Dibromocyclohexane**

Cat. No.: **B1633860**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromocyclohexane is a geminal dihalide derivative of cyclohexane. This technical guide provides a comprehensive overview of its molecular structure, bonding characteristics, and spectroscopic profile. While experimental data for this specific isomer is less abundant in readily available literature compared to its vicinal counterparts, this document compiles available information and provides predicted data based on established chemical principles and analogous compounds. Detailed experimental protocols for its synthesis and characterization are also outlined to facilitate further research and application in fields such as organic synthesis and drug development.

Molecular Structure and Bonding

1,1-Dibromocyclohexane consists of a cyclohexane ring where two bromine atoms are attached to the same carbon atom (C1). This geminal arrangement significantly influences the local geometry and electronic properties of the molecule. The cyclohexane ring adopts a chair conformation to minimize steric strain.

Bonding Characteristics:

The key bonding parameters of **1,1-dibromocyclohexane** are the C-C and C-H bonds of the cyclohexane ring, and the C-Br bonds at the C1 position. The presence of two electronegative

bromine atoms on the same carbon atom induces a significant partial positive charge on C1 and influences the lengths and angles of the surrounding bonds.

Bond/Angle	Predicted Value	Notes
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Bond Lengths (Å)		
C1-Br	~1.95	The C-Br bond length is influenced by the steric hindrance between the two bromine atoms and the electron-withdrawing nature of bromine.
C1-C2 / C1-C6	~1.54	The C-C bonds adjacent to the gem-dibromo carbon may be slightly elongated due to steric repulsion.
C-C (ring average)	~1.53	Typical C-C single bond length in a cyclohexane ring.
C-H (average)	~1.09	Typical C-H bond length in an alkane.
<hr/>		
Bond Angles (°)		
Br-C1-Br	~112-114	The angle is expected to be larger than the ideal tetrahedral angle of 109.5° due to the steric bulk of the bromine atoms.
C2-C1-C6	~108-110	This angle within the cyclohexane ring at the substituted carbon might be slightly compressed to accommodate the larger Br-C1-Br angle.
C-C-C (ring average)	~111	Consistent with a chair conformation of a cyclohexane ring.

Conformational Analysis:

The cyclohexane ring in **1,1-dibromocyclohexane** predominantly exists in a chair conformation. Due to the geminal substitution, the two bromine atoms are fixed relative to each other on the same carbon. The chair-to-chair ring flip is a dynamic process, but the overall energetics are not significantly different between the two chair conformers as the steric environment of the dibromomethylidene group does not change substantially upon ring inversion. The presence of the bulky dibromomethylidene group can, however, influence the conformational preferences of substituted derivatives of **1,1-dibromocyclohexane**.

Synthesis of 1,1-Dibromocyclohexane

A common and effective method for the synthesis of **1,1-dibromocyclohexane** is the reaction of cyclohexanone with a suitable brominating agent.

Experimental Protocol: Synthesis from Cyclohexanone

Reagents and Materials:

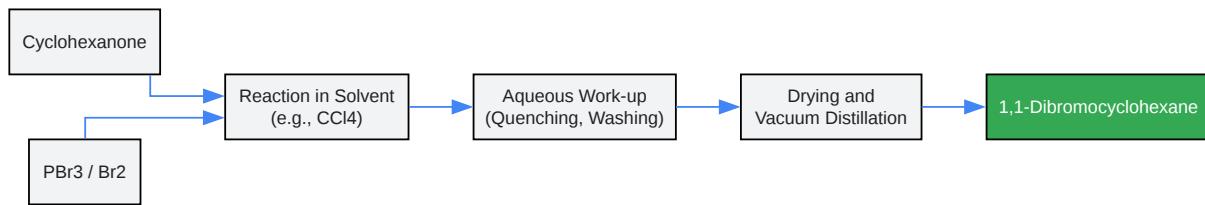
- Cyclohexanone
- Phosphorus tribromide (PBr_3)
- Bromine (Br_2)
- Carbon tetrachloride (CCl_4) (or a less toxic solvent like dichloromethane)
- Sodium bicarbonate ($NaHCO_3$) solution (saturated)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Stirring apparatus

- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place cyclohexanone and a solvent such as carbon tetrachloride.
- Addition of Brominating Agent: Cool the flask in an ice bath. A mixture of phosphorus tribromide and bromine is then added dropwise from the dropping funnel with continuous stirring. The temperature should be maintained below 10 °C during the addition.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC).
- Work-up: The reaction mixture is cooled, and excess brominating agent is carefully quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution to neutralize any acidic byproducts, and then with water.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure **1,1-dibromocyclohexane**.

Logical Workflow for Synthesis:



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Caption: Synthetic pathway for **1,1-Dibromocyclohexane** from Cyclohexanone.

Spectroscopic Characterization

The structural features of **1,1-dibromocyclohexane** can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The proton NMR spectrum of **1,1-dibromocyclohexane** is expected to show three distinct signals corresponding to the protons on the C2/C6, C3/C5, and C4 carbons of the cyclohexane ring.

- $\delta \sim 2.5\text{-}2.8$ ppm (multiplet, 4H): Protons on the carbons adjacent to the gem-dibromo carbon (C2 and C6). These protons are deshielded due to the inductive effect of the bromine atoms.
- $\delta \sim 1.7\text{-}1.9$ ppm (multiplet, 4H): Protons on the C3 and C5 carbons.
- $\delta \sim 1.5\text{-}1.7$ ppm (multiplet, 2H): Protons on the C4 carbon, which are the furthest from the bromine atoms and thus the most shielded.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show four distinct signals:

- $\delta \sim 40\text{-}50$ ppm: The quaternary carbon atom bearing the two bromine atoms (C1). This signal is typically weak.
- $\delta \sim 35\text{-}40$ ppm: The carbons adjacent to the gem-dibromo carbon (C2 and C6).
- $\delta \sim 25\text{-}30$ ppm: The C3 and C5 carbons.
- $\delta \sim 20\text{-}25$ ppm: The C4 carbon.

Infrared (IR) Spectroscopy

The IR spectrum of **1,1-dibromocyclohexane** is characterized by the vibrational frequencies of the C-H and C-Br bonds.

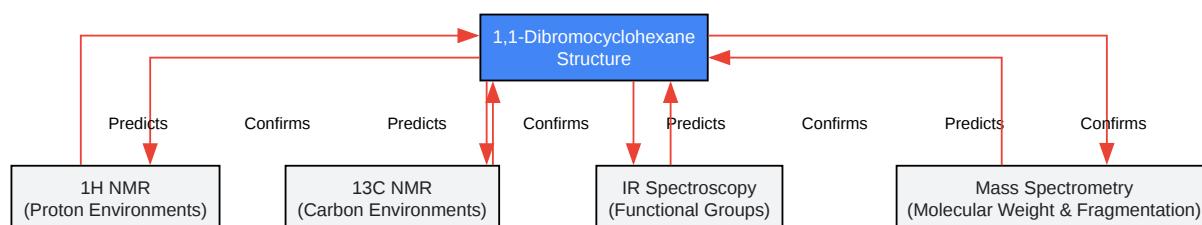
Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2940-2860	C-H stretching (alkane)	Strong
1450-1470	C-H bending (scissoring)	Medium
600-700	C-Br stretching	Strong

Mass Spectrometry (MS)

The mass spectrum of **1,1-dibromocyclohexane** will exhibit a characteristic isotopic pattern for compounds containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

- Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion at m/z values corresponding to the different combinations of the bromine isotopes (e.g., [C₆H₁₀⁷⁹Br₂]⁺, [C₆H₁₀⁷⁹Br⁸¹Br]⁺, and [C₆H₁₀⁸¹Br₂]⁺). The relative intensities of these peaks will be approximately 1:2:1.
- Fragmentation: Common fragmentation pathways include the loss of a bromine atom (M-Br)⁺ and the loss of HBr (M-HBr)⁺. The resulting fragment ions will also show characteristic isotopic patterns for one or two bromine atoms. The base peak is often observed at m/z = 81, corresponding to the [C₆H₉]⁺ fragment after the loss of both bromine atoms and a hydrogen atom.

Logical Relationship of Spectroscopic Data:



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Caption: Interrelation of spectroscopic methods for structural elucidation.

Conclusion

1,1-Dibromocyclohexane is a valuable compound for synthetic chemistry. This guide provides a foundational understanding of its structure, bonding, and spectroscopic properties. The detailed synthetic protocol and the compiled and predicted data serve as a resource for researchers to further explore the chemistry and potential applications of this geminal dihalide. Further experimental and computational studies are encouraged to refine the quantitative data presented and to explore the reactivity and conformational dynamics of this molecule in greater detail.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com